Dual-Enantiomer Accessibility via Enzymatic Kinetic Resolution — Ethyl 3-cyano-3-hydroxypropanoate Acetate vs. Chemical Resolution Approaches
The racemic acetate of ethyl 3-cyano-3-hydroxypropanoate (rac-3-acetoxy-3-cyanopropanoate, C8H11NO4, MW 185.18) undergoes enzymatic kinetic resolution using two distinct lipases with complementary enantiopreference. Lipase from Candida cylindracea selectively hydrolyzes the (R)-acetate, yielding (R)-ethyl 3-cyano-3-hydroxypropanoate, while lipase from porcine pancreas yields the (S)-enantiomer [1][2]. Both enantiomeric products are obtained with high optical purity, and subsequent selective cyano-group reduction cleanly affords the corresponding (R)- and (S)-GABOB (γ-amino-β-hydroxybutanoic acid) [2]. By contrast, the dominant statin C5 intermediate ethyl (R)-4-cyano-3-hydroxybutanoate (HN) is produced industrially via halohydrin dehalogenase-catalyzed cyanolysis, an enzymatic process that inherently delivers only the (R)-configuration and requires multi-round directed evolution to reach competitive volumetric productivity [3].
| Evidence Dimension | Enantiomer accessibility — number of enantiomers obtainable via enzymatic route |
|---|---|
| Target Compound Data | Both (R)- and (S)-enantiomers obtained directly from racemic acetate via two complementary lipases (Candida cylindracea and porcine pancreas lipase, respectively); optical purity described as high; downstream reduction gives both (R)- and (S)-GABOB [1][2] |
| Comparator Or Baseline | Ethyl (R)-4-cyano-3-hydroxybutanoate (HN) — produced via halohydrin dehalogenase HheC2360 cyanolysis; inherently yields only the (R)-enantiomer; 2-fold space-time productivity improvement required directed evolution of variant V84G/W86F [3] |
| Quantified Difference | Target provides access to both (R) and (S) enantiomers from a single racemic precursor; comparator provides only (R) enantiomer; achieving the (S)-form of the comparator requires a fundamentally different synthetic route |
| Conditions | Enzymatic kinetic resolution of (±)-ethyl O-acetyl-3-cyano-3-hydroxypropionate (CAS 132839-92-0) in aqueous/organic media using isolated lipases [2]; comparator: cyanolysis of epichlorohydrin-derived substrates catalyzed by engineered halohydrin dehalogenase HheC variants [3] |
Why This Matters
Procurement programs targeting both (R)- and (S)-configured β-hydroxy-γ-amino acid derivatives can source a single racemic precursor for the target compound and access either enantiomer through lipase selection, whereas the C5 statin intermediate HN locks the user into the (R)-configuration and requires a separate synthetic campaign for the (S)-enantiomer.
- [1] Molaid. (+)-Ethyl 3-cyano-3-hydroxypropionate — Reaction & Upstream/Downstream Information (rac-3-acetoxy-3-cyanopropanoate → both enantiomers). View Source
- [2] L.Y. Miet, C. Kunesch, N. Poisson, J. A simple total synthesis of both enantiomers of γ-amino-β-hydroxybutanoic acid (GABOB) by enzymatic kinetic resolution of cyanohydrin acetates. Tetrahedron: Asymmetry, 1990, 1, 707–714. DOI: 10.1016/S0957-4166(00)82379-4. View Source
- [3] Wu, J.; Xu, G.; et al. Enhancing the biocatalytic manufacture of the key intermediate of atorvastatin by focused directed evolution of halohydrin dehalogenase. Scientific Reports, 2017, 7, 42064. DOI: 10.1038/srep42064. View Source
